2-(2-Nitrophenoxy)propanoic acid
Overview
Description
Synthesis Analysis
The synthesis of 2-(2-Nitrophenoxy)propanoic acid involves multiple steps, starting with 2-nitrophenol and methyl 2-chloroacetate as starting materials, using potassium carbonate as a catalyst. The reaction temperature and the amount of sodium hydroxide significantly influence the yield. An optimized process achieves a yield of 78.9% under mild reaction conditions, highlighting the method's suitability for industrial applications (H. Dian, 2012).
Molecular Structure Analysis
The molecular structure and conformation of derivatives related to 2-(2-Nitrophenoxy)propanoic acid have been extensively studied using electron nuclear double resonance (ENDOR) spectroscopy and molecular modeling. These analyses provide insights into the compound's conformational behavior and the influence of various functional groups on its structure (D. Mustafi, W. Boisvert, M. W. Makinen, 1993).
Chemical Reactions and Properties
Chemical reactions involving 2-(2-Nitrophenoxy)propanoic acid and its derivatives can be complex, influenced by factors such as dissolved oxygen and the presence of other compounds like 2-propanol. Studies have shown that nitrophenols, related to the nitro group present in 2-(2-Nitrophenoxy)propanoic acid, form under specific conditions, demonstrating the compound's reactive nature (D. Vione, V. Maurino, C. Minero, E. Pelizzetti, 2001).
Physical Properties Analysis
The physical properties of 2-(2-Nitrophenoxy)propanoic acid and related nitrophenols, including acidity constants, UV/vis absorption maxima, aqueous solubilities, and vapor pressures, have been thoroughly investigated. These properties are essential for understanding the environmental partitioning and behavior of these compounds, with studies providing detailed correlations and models to predict these characteristics (R. Schwarzenbach, R. Stierli, B. Folsom, J. Zeyer, 1988).
Chemical Properties Analysis
The chemical properties of 2-(2-Nitrophenoxy)propanoic acid, including its reactivity and interaction with other compounds, are influenced by its molecular structure. Studies on the synthesis and reactivity of related compounds provide insight into the mechanisms and outcomes of chemical reactions, highlighting the compound's versatility and potential applications in various chemical processes (A. C. Knipe, N. Sridhar, J. Lound-Keast, 1977).
Safety And Hazards
properties
IUPAC Name |
2-(2-nitrophenoxy)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-6(9(11)12)15-8-5-3-2-4-7(8)10(13)14/h2-6H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MALMTWYTOBLCBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=CC=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30299521 | |
Record name | 2-(2-nitrophenoxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30299521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Nitrophenoxy)propanoic acid | |
CAS RN |
13212-57-2 | |
Record name | 2-(2-Nitrophenoxy)propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13212-57-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Nitrophenoxy)propanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013212572 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13212-57-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131151 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(2-nitrophenoxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30299521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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